N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O4S/c1-18-14-19(2)17-30(16-18)35(33,34)23-11-8-21(9-12-23)27(32)29-25-13-10-22(28)15-24(25)26(31)20-6-4-3-5-7-20/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOUMCYOYBSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and sulfonylation. Common reagents used in these reactions include benzoyl chloride, bromine, and sulfonyl chlorides. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Can involve nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions, alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-yl)sulfonyl)benzamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group can significantly affect the compound’s properties compared to similar compounds.
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H30BrN3O4
- Molecular Weight : 452.4 g/mol
- CAS Number : Not explicitly listed, but related compounds can be referenced for synthesis and safety data.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, particularly in relation to cancer treatment and inhibition of specific enzymes involved in disease processes.
- Inhibition of USP7 :
- Antitumor Effects :
Case Studies and Experimental Data
- Cell Viability Assays :
- Apoptosis Induction :
- Animal Models :
Data Tables
| Study | Cell Line | Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|---|---|
| 1 | HeLa | 10 | 70 | 20 |
| 2 | MCF-7 | 20 | 50 | 40 |
| 3 | A549 | 15 | 65 | 25 |
Q & A
Q. Basic
How can researchers resolve contradictions in crystallographic data for this compound?
Advanced
Discrepancies in bond angles or packing motifs may arise from polymorphic variations or experimental resolution limits. To resolve these:
- Compare multiple datasets (e.g., Cambridge Structural Database entries).
- Validate using density functional theory (DFT) calculations to assess energy-minimized conformations.
What strategies are effective for optimizing synthetic yield while maintaining purity?
Q. Advanced
- Solvent selection : Use DMF for improved solubility of intermediates.
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction rates.
- Workup protocols : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to separate byproducts.
- Scale-up considerations : Maintain inert atmospheres to prevent oxidation of sensitive groups .
How can the biological activity of this compound be systematically evaluated?
Q. Advanced
- Target identification : Use molecular docking studies to predict interactions with enzymes (e.g., carbonic anhydrase) or receptors.
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.
- SAR analysis : Modify substituents (e.g., bromophenyl, piperidinyl) to correlate structure with activity .
How should researchers address inconsistencies in bioactivity data across studies?
Q. Advanced
- Standardize assays : Use identical cell lines, incubation times, and controls.
- Validate purity : Confirm >95% purity via HPLC before testing.
- Statistical analysis : Apply ANOVA to identify outliers and ensure reproducibility .
What computational approaches are recommended for modeling this compound’s interactions?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability.
- Pharmacophore modeling : Identify critical interaction sites (e.g., sulfonamide oxygen as hydrogen bond acceptor).
How can the compound’s stability under varying pH and temperature conditions be assessed?
Q. Advanced
- Forced degradation studies : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours.
- Monitor degradation : Use LC-MS to identify breakdown products (e.g., hydrolysis of sulfonamide bonds).
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models .
What methodologies guide the design of derivatives with enhanced pharmacological properties?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
